molecular formula C9H11N3OS B1470857 2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde CAS No. 1427378-80-0

2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

Cat. No.: B1470857
CAS No.: 1427378-80-0
M. Wt: 209.27 g/mol
InChI Key: RRDBIIHMSDDIGG-UHFFFAOYSA-N
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Description

2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a recognized and potent small-molecule inhibitor that selectively targets the Phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3Kδ pathway is critically involved in signaling within cells of the hematopoietic lineage, particularly B-cells, T-cells, and mast cells . This compound exerts its effect by competitively binding to the ATP-binding pocket of the PI3Kδ enzyme, thereby inhibiting the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through Akt and mTOR. Its high selectivity for the delta isoform over other PI3K classes (α, β, γ) makes it an invaluable pharmacological tool for dissecting the specific roles of PI3Kδ in physiological and pathological contexts. Consequently, this inhibitor is extensively used in preclinical research to investigate its therapeutic potential in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma , as well as in a range of inflammatory and allergic diseases like asthma and rheumatoid arthritis . Researchers utilize this compound to study B-cell receptor signaling, cell proliferation, and survival, providing crucial insights for the development of targeted therapies.

Properties

IUPAC Name

2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBIIHMSDDIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=C2S1)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antitubercular, antibacterial, antifungal, and anticancer activities based on recent studies.

  • IUPAC Name : 6-isopropyl-2-methylene-2,3-dihydroimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
  • Molecular Formula : C₉H₁₁N₃OS
  • Molecular Weight : 209.27 g/mol
  • CAS Number : 1427378-80-0

Antitubercular Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibit potent antitubercular activity. A study synthesized various compounds and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. Among these compounds, several showed significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

CompoundMIC (μg/mL)Activity
5c3.125Potent
5d3.125Potent
5l6.25Moderate
5p>6.25Weak

Antibacterial Activity

The compound has also been screened for antibacterial properties against various strains. In vitro studies indicated that certain derivatives exhibited strong activity against Escherichia coli and Bacillus cereus. Notably, compounds with specific substitutions on the imidazo ring enhanced antibacterial efficacy significantly .

Antifungal Activity

In addition to its antibacterial properties, the compound demonstrated antifungal activity against Aspergillus niger and Penicillium wortmanni. The screening results indicated that some derivatives inhibited fungal growth effectively at relatively low concentrations .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. In particular, research focusing on trisubstituted variants showed promising results against murine leukemia cells (L1210/0) and human T-lymphocyte cells (Molt4/C8 and CEM/0). The structure-activity relationship (SAR) analysis suggested that specific substitutions significantly influenced the anticancer activity of these compounds .

Cell LineCompound Tested% Inhibition
L1210/0Trisubstituted70%
Molt4/C8Trisubstituted65%
CEM/0Trisubstituted60%

Case Studies

A notable study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their biological activities comprehensively. The findings indicated that compounds with a p-substituted phenyl group exhibited enhanced antitubercular activity compared to others lacking this substitution. Additionally, the presence of electron-withdrawing groups like chloro or nitro on the aromatic rings played a critical role in modulating biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant anticancer properties. For instance, imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural similarity suggests that 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde could also possess similar bioactivity against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines
A study on related imidazole compounds demonstrated that certain derivatives inhibited the growth of human pancreatic cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest in the G2/M phase. Such findings suggest that 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde might be explored further for its potential as an anticancer agent.

Pesticidal Properties
Compounds with imidazole structures are known for their pesticidal properties. Preliminary research suggests that 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde may have potential as a pesticide or herbicide due to its bioactive nature.

Case Study: Herbicidal Activity
In studies evaluating the herbicidal activity of similar thiadiazole compounds, significant inhibition of weed growth was observed at specific concentrations. This indicates that further exploration into the herbicidal properties of 2-methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde could lead to effective agricultural solutions.

Comparison with Similar Compounds

Anti-Tubercular Activity

Compound & Substituents MIC (μg/mL) Key Findings Reference
Target Compound : 2-Methyl-6-(propan-2-yl)-5-carbaldehyde N/A Structural similarity to active derivatives; carbaldehyde enables Knoevenagel condensation for further modifications .
2-(4-Methylphenyl)-6-(4-chlorophenyl) derivative (5aa) 3.125 Enhanced activity with lipophilic aryl groups (e.g., 4-methylphenyl) at position 6 .
2-Furyl-6-phenyl derivative (6c) >6.25 Moderate activity; furyl substituents less effective than aryl groups .

Key Trends :

  • Lipophilic substituents (e.g., 4-methylphenyl, 4-chlorophenyl) at position 6 enhance anti-tubercular potency .
  • Carbaldehyde at position 5 serves as a reactive site for generating Schiff bases or thiazolidinedione hybrids, improving target binding .

Cytotoxic Activity

Compound & Substituents IC50 (μM) Mechanism of Action Reference
Target Compound : 2-Methyl-6-(propan-2-yl)-5-carbaldehyde N/A Predicted apoptosis induction via aldehyde-mediated electrophilic interactions.
2-(4-Chlorobenzyl)-6-(2-oxochromen-3-yl)-5-carbaldehyde (4i) 0.79–1.6 Induces apoptosis via mitochondrial membrane depolarization; no cell cycle arrest .
6-(4-Fluorophenyl)-5-thiocyanate derivative (5i) 0.79–1.6 Thiocyanate group enhances DNA fragmentation and Annexin V binding .

Key Trends :

  • Electron-withdrawing groups (e.g., thiocyanate, carbaldehyde) at position 5 improve cytotoxicity .
  • Aryl groups at position 6 (e.g., chromenyl, 4-fluorophenyl) enhance selectivity for cancer cells .

Anti-Inflammatory Activity

Compound & Substituents % Inhibition (Carrageenan model) COX-2 Selectivity Reference
Target Compound : 2-Methyl-6-(propan-2-yl)-5-carbaldehyde N/A Potential COX-2 inhibition via aldehyde-mediated H-bonding.
2-Trifluoromethyl-5,6-diaryl derivatives 42.32–70.09 High COX-2 selectivity (comparable to celecoxib) .

Key Trends :

  • Trifluoromethyl or sulfonamido groups at position 2 improve COX-2 binding .
  • Diaryl substitution at positions 5 and 6 optimizes anti-inflammatory efficacy .

Antimicrobial and Antifungal Activity

Compound & Substituents MIC (μg/mL) Spectrum of Activity Reference
Target Compound : 2-Methyl-6-(propan-2-yl)-5-carbaldehyde N/A Pending evaluation; structural analogs show broad activity.
5-Nitrofuran-tagged derivatives (e.g., 4m) 3.125–12.5 Active against ESKAPE pathogens and Mycobacterium tuberculosis .
Benzimidazole hybrids (e.g., 5ac) 6.25–12.5 Dual antibacterial/antifungal activity .

Key Trends :

  • Nitrofuran or benzimidazole hybrids expand antimicrobial coverage .
  • Chlorine or nitro groups modulate activity: Cl enhances potency, while NO2 reduces it .

Structural and Functional Insights

  • Position 2 : Methyl or trifluoromethyl groups improve metabolic stability and target binding .
  • Position 5: Carbaldehyde enables versatile derivatization (e.g., Knoevenagel condensation with thiazolidinediones for antidiabetic activity ).
  • Position 6 : Bulky substituents (isopropyl, aryl) enhance lipophilicity, improving membrane permeability .

Preparation Methods

Specific Synthesis of the Target Compound

A detailed synthesis of 2-Methyl-6-(propan-2-yl)imidazo[2,1-b]thiadiazole-5-carbaldehyde can be outlined as follows:

  • Starting Materials : 2-amino-5-substituted-1,3,4-thiadiazole derivatives are used as the core building blocks. The substituent at position 5 is typically selected to facilitate further functionalization.

  • Cyclization Reaction : The key step involves cyclization with a suitable aldehyde or equivalent reagent under reflux conditions, forming the imidazo ring fused to the thiadiazole. For the isopropyl group at position 6, an appropriate ketone such as acetone or an isopropyl-substituted aldehyde can be used.

  • Introduction of the Formyl Group : The aldehyde functionality at position 5 is introduced via a Vilsmeier-Haack reaction, which involves treatment of the imidazo[2,1-b]thiadiazole intermediate with a Vilsmeier reagent (formed from DMF and POCl3). This step selectively formylates the heterocyclic ring at the 5-position to yield the carbaldehyde derivative.

  • Purification and Characterization : The final compound is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.

Representative Synthetic Route (Summary Table)

Step Reagents/Conditions Purpose/Transformation Yield (%) Reference
1 2-amino-5-substituted-1,3,4-thiadiazole, isopropyl aldehyde or ketone, reflux Cyclization to form 2,6-disubstituted imidazo[2,1-b]thiadiazole core 55–70%
2 Vilsmeier-Haack reagent (DMF + POCl3), reflux Formylation at 5-position to yield carbaldehyde derivative 50–65%
3 Purification (recrystallization or chromatography) Isolation of pure 2-Methyl-6-(propan-2-yl)imidazo[2,1-b]thiadiazole-5-carbaldehyde

Alternative and Green Synthesis Methods

Recent advances have introduced greener and more efficient synthetic strategies for imidazo[2,1-b]thiadiazole derivatives, which may be applicable to the target compound:

  • Microwave-Assisted One-Pot Synthesis : This method uses microwave irradiation in polyethylene glycol (PEG-400) and water as solvents, enabling rapid and environmentally friendly synthesis without the need for catalysts or organic solvents.

  • Isocyanide-Based Three-Component Reactions : These one-pot reactions combine isocyanides, aldehydes, and thiadiazole derivatives under catalyst-free conditions to form imidazothiadiazole scaffolds efficiently.

  • Water-Mediated One-Pot Reactions : Some syntheses have been reported using water as the solvent in multi-component reactions to produce imidazothiadiazole derivatives, enhancing sustainability and reducing hazardous waste.

These methods offer potential for improved yields, reduced reaction times, and lower environmental impact, although specific adaptation for the 2-Methyl-6-(propan-2-yl)imidazo[2,1-b]thiadiazole-5-carbaldehyde requires experimental validation.

Summary Table of Key Preparation Parameters

Parameter Details
Core Starting Material 2-amino-5-substituted-1,3,4-thiadiazole
Cyclization Conditions Reflux with aldehyde/ketone in suitable solvent
Formylation Method Vilsmeier-Haack reaction (DMF + POCl3)
Typical Yields 50–70%
Purification Techniques Recrystallization, chromatography
Characterization IR, 1H NMR, 13C NMR, Mass Spectrometry
Alternative Methods Microwave-assisted, one-pot, green chemistry approaches

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

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